

A Comprehensive Technical Guide to DBCO-Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dibenzocyclooctyne-acid (**DBCO-acid**), a key reagent in copper-free click chemistry. It covers its fundamental properties, detailed experimental protocols for its application in bioconjugation, and illustrates relevant workflows and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and materials science.

Core Properties of DBCO-Acid

DBCO-acid is a heterobifunctional linker that contains a strained dibenzocyclooctyne (DBCO) moiety and a terminal carboxylic acid. The DBCO group's high ring strain enables it to react rapidly and specifically with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules after activation.

Physicochemical Data

The key physicochemical properties of **DBCO-acid** are summarized in the table below.

Property	Value	References	
CAS Number	1353016-70-2	[1][2][3][4]	
Molecular Weight	305.33 g/mol	[4][5]	
Molecular Formula	C19H15NO3	[1][2][4]	
Synonyms	Dibenzocyclooctyne Acid, DBCO-COOH, [1][3] Azadibenzocyclooctyne acid		
Appearance	White to light grey solid	[4]	
Solubility	Soluble in DMSO, DMF, THF	[1][2][3][4]	
Storage Conditions	-20°C, desiccated		

Experimental Protocols

The following sections provide detailed methodologies for the two primary steps in utilizing **DBCO-acid** for bioconjugation: activation of the carboxylic acid and the subsequent copper-free click chemistry reaction.

Activation of DBCO-Acid for Amine Coupling

To conjugate **DBCO-acid** to a molecule containing a primary amine (e.g., a protein, peptide, or amino-modified oligonucleotide), the carboxylic acid group must first be activated to form a more reactive species, typically an NHS (N-hydroxysuccinimide) ester. This can be achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol: Activation of DBCO-Acid with EDC and NHS

- Reagent Preparation:
 - Dissolve **DBCO-acid** in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

- Prepare stock solutions of EDC and NHS (or sulfo-NHS for aqueous reactions) in anhydrous DMF or DMSO.
- Activation Reaction:
 - In a suitable reaction vessel, combine DBCO-acid, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).
 - Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring to form the DBCO-NHS ester.
- Conjugation to Amine-Containing Molecule:
 - Add the freshly prepared DBCO-NHS ester solution to your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4). A 10- to 20-fold molar excess of the DBCO-NHS ester to the amine-containing molecule is a common starting point.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
- Quenching and Purification:
 - Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
 - Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once your molecule of interest is functionalized with a DBCO group, it can be conjugated to a molecule containing an azide group via a copper-free click reaction.

Protocol: DBCO-Azide Click Chemistry Reaction

- Reagent Preparation:
 - Prepare the DBCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH
 7.4). Avoid buffers containing sodium azide.

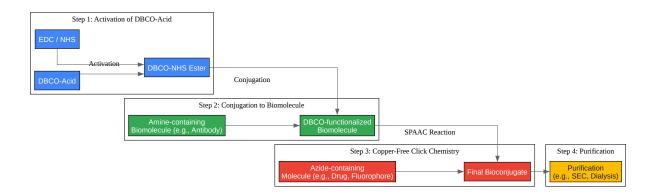
 Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

Click Reaction:

- Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. A
 2- to 4-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.
- Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactants and their concentrations.
- Analysis and Purification:
 - The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate.
 - If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Summary of Quantitative Experimental Parameters

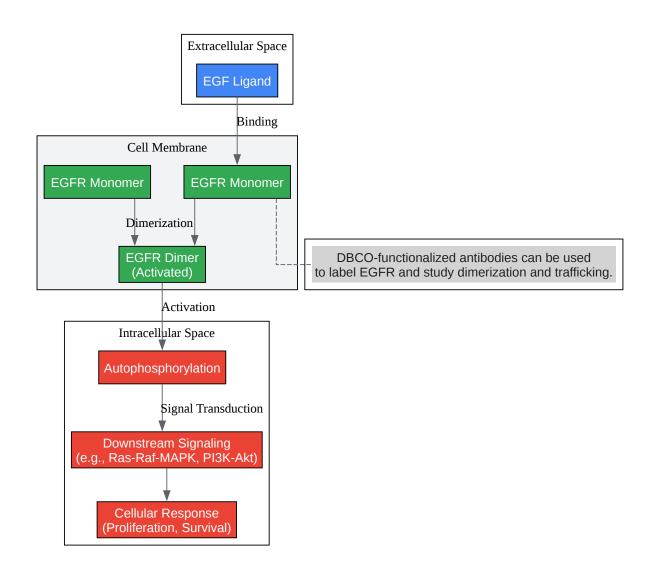
The following table summarizes key quantitative parameters for the experimental protocols described above.



Parameter	Typical Value/Range	Conditions	References
Molar Excess (EDC/NHS to DBCO-acid)	1.2 - 2 fold	Room Temperature, 15-30 min	[2]
Molar Excess (DBCO- NHS ester to Protein)	10 - 20 fold	Room Temperature, 1-2 hours or 4°C, 2-4 hours	[6]
Molar Excess (Azide to DBCO)	2 - 4 fold	4°C to Room Temperature, 2-12 hours	[7]
Reaction pH (Amine Coupling)	7.2 - 8.0	Amine-free buffer (e.g., PBS)	
Reaction pH (SPAAC)	7.4	Aqueous buffer (e.g., PBS)	-
Quenching Agent Concentration	50 - 100 mM	Tris-HCl or Glycine	[5]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation using **DBCO-acid** and a biological signaling pathway that can be investigated using molecules labeled with this technology.



Click to download full resolution via product page

Bioconjugation workflow using **DBCO-acid**.

Click to download full resolution via product page

EGFR signaling pathway activation.

Applications in Research and Development

The unique properties of **DBCO-acid** make it a powerful tool in various applications:

- Antibody-Drug Conjugates (ADCs): The precise and stable conjugation chemistry enabled by DBCO-acid is critical for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.
- Fluorescent Labeling and Imaging: DBCO-acid can be used to attach fluorescent probes to biomolecules, enabling the visualization of their localization and trafficking in live cells and organisms.
- Surface Modification: The functionalization of surfaces (e.g., nanoparticles, microarrays) with DBCO groups allows for the specific immobilization of azide-containing biomolecules.
- Proteomics and Activity-Based Protein Profiling: DBCO-acid can be incorporated into probes to study protein function and interactions within complex biological systems.

In conclusion, **DBCO-acid** is a versatile and indispensable reagent for modern bioconjugation. Its ability to participate in rapid and bioorthogonal copper-free click chemistry reactions provides researchers and drug developers with a robust method for creating precisely engineered biomolecular conjugates for a wide array of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to DBCO-Acid for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606951#dbco-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com